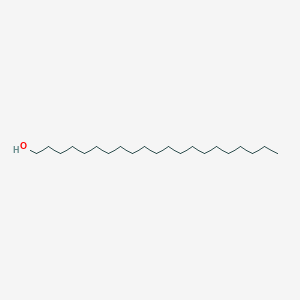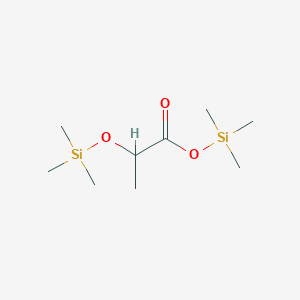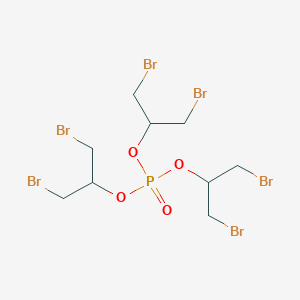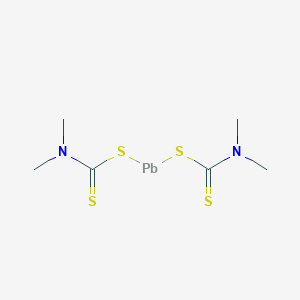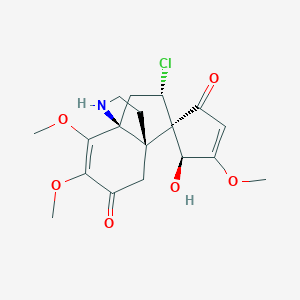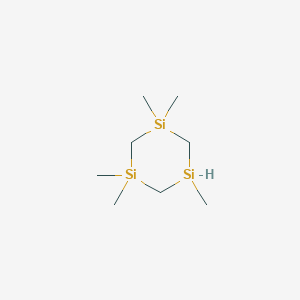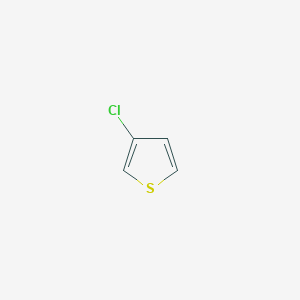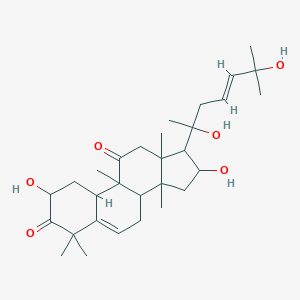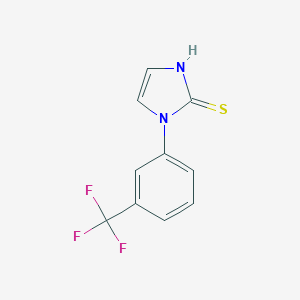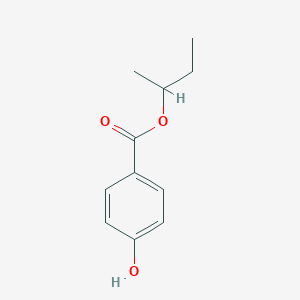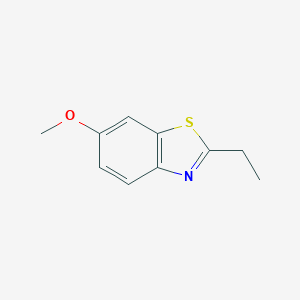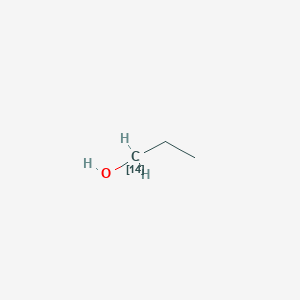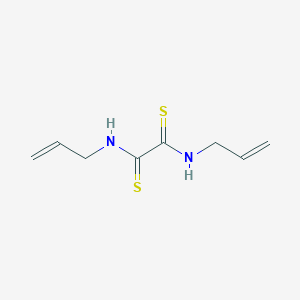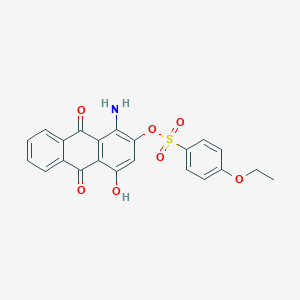
1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-ethoxybenzenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-ethoxybenzenesulphonate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ADOTA and has a molecular weight of 557.62 g/mol. ADOTA is a derivative of anthracene, and it has a variety of chemical and physical properties that make it useful in different applications.
作用機序
ADOTA works by emitting fluorescence when excited by light. The mechanism of fluorescence emission involves the excitation of electrons to higher energy levels, followed by the release of energy in the form of light. This mechanism makes ADOTA useful in fluorescence microscopy and imaging.
生化学的および生理学的効果
ADOTA has been shown to have low toxicity and minimal effects on biological systems. It has been used in various biological assays, including enzyme activity assays, cell viability assays, and protein binding assays. ADOTA has also been used to study the uptake and distribution of drugs in living cells and tissues.
実験室実験の利点と制限
ADOTA has several advantages for use in laboratory experiments. It is stable, easy to synthesize, and has fluorescent properties that make it useful for imaging and microscopy. However, ADOTA has limitations, including its limited solubility in water, which can affect its use in biological systems.
将来の方向性
There are several future directions for research on ADOTA. One direction is to develop new derivatives of ADOTA with improved solubility and fluorescence properties. Another direction is to study the use of ADOTA in drug delivery systems and targeted therapies. Additionally, ADOTA could be used in the development of biosensors for detecting biomolecules and monitoring biological processes. Overall, ADOTA has great potential for use in various scientific research applications.
合成法
The synthesis of ADOTA involves the reaction of 4-ethoxybenzenesulfonyl chloride with anthracene-9,10-dione in the presence of sodium hydride. The resulting product is then treated with sodium hydroxide to obtain ADOTA. This synthesis method is efficient and yields high-quality ADOTA.
科学的研究の応用
ADOTA has been widely used in scientific research due to its fluorescent properties. It is commonly used as a fluorescent probe for studying biological systems, including living cells and tissues. ADOTA has been used to study the distribution and metabolism of drugs in cells and tissues, as well as to monitor enzymatic activity.
特性
CAS番号 |
16517-80-9 |
|---|---|
製品名 |
1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-ethoxybenzenesulphonate |
分子式 |
C22H17NO7S |
分子量 |
439.4 g/mol |
IUPAC名 |
(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl) 4-ethoxybenzenesulfonate |
InChI |
InChI=1S/C22H17NO7S/c1-2-29-12-7-9-13(10-8-12)31(27,28)30-17-11-16(24)18-19(20(17)23)22(26)15-6-4-3-5-14(15)21(18)25/h3-11,24H,2,23H2,1H3 |
InChIキー |
JNVVHAUTUNBSEZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
正規SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
その他のCAS番号 |
16517-80-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




